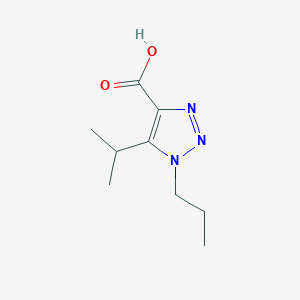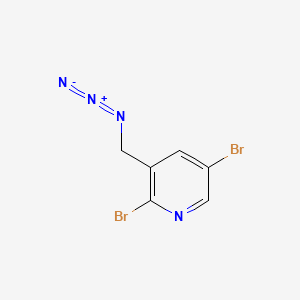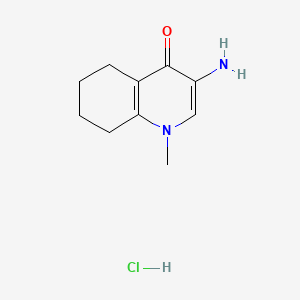
5-Isopropyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family It is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several methods. . This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.
Another method involves the use of hydrazine derivatives and carboxylic acids. The reaction conditions often require heating and the presence of a dehydrating agent to facilitate the formation of the triazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-Isopropyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
科学的研究の応用
5-Isopropyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Isopropyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or bacterial growth . The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole-3-amine, 1-propyl-: This compound shares a similar triazole ring structure but differs in the substitution pattern.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with a carboxylate group, used in the synthesis of nucleoside analogues.
Uniqueness
5-Isopropyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and propyl groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
5-propan-2-yl-1-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-4-5-12-8(6(2)3)7(9(13)14)10-11-12/h6H,4-5H2,1-3H3,(H,13,14) |
InChIキー |
LUWHWCOCWGMMAP-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=C(N=N1)C(=O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B13487044.png)


